molecular formula C17H13ClF3N3O B2593640 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide CAS No. 2085690-56-6

2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide

Cat. No.: B2593640
CAS No.: 2085690-56-6
M. Wt: 367.76
InChI Key: AQOQBOMTJGOJFN-UHFFFAOYSA-N
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Description

2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide is a complex organic compound characterized by the presence of a pyrrolo[2,3-b]pyridine core, substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern and the presence of the pyrrolo[2,3-b]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O/c1-23(12-5-3-2-4-6-12)15(25)10-24-9-14(18)13-7-11(17(19,20)21)8-22-16(13)24/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOQBOMTJGOJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=C(C3=C2N=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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